
Dimethyl(pyridin-3-yl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(pyridin-3-yl)phosphine oxide, with the chemical formula (CH₃)₂P(O)H , is a colorless liquid that is soluble in polar organic solvents. It exists predominantly in the phosphine oxide form, rather than the hydroxy tautomer. A related compound is diphenylphosphine oxide, which shares similar properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a phosphorus atom (P) bonded to two methyl groups (CH₃) and an oxygen atom (O). The pyridine ring (pyridin-3-yl) is attached to the phosphorus atom. The P-O bond is short and polar, contributing to its stability .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Raman Spectroscopy and SERS Studies
Dimethyl(pyridin-3-yl)phosphine oxide has been studied using Raman spectroscopy and surface-enhanced Raman scattering (SERS). These studies provide insights into the molecular geometries and vibrational frequencies of similar compounds, which are essential for understanding their chemical properties and potential applications (Proniewicz et al., 2014).
Enantioselective Synthesis
This compound plays a role in enantioselective synthesis processes. It has been involved in the construction of pyridine N-oxides featuring 2,3-dihydrofuran motifs, which are significant in the development of optically active compounds (Zhang et al., 2019).
Synthesis of Phosphine Oxides
Research has been conducted on the synthesis of various tertiary phosphine oxides, including those containing pyridine rings. These studies focus on the structural aspects and potential applications in different chemical contexts (Tashev et al., 1996).
Antitumoral Studies
This compound and related compounds have been examined for their antitumoral properties. Studies have investigated the cytotoxic activities of metal complexes containing these compounds, highlighting their potential in cancer treatment (Ortego et al., 2016).
Catalysis
This compound has been used in ruthenium-catalyzed arylation reactions. Its role as a preligand in these reactions demonstrates its utility in organic synthesis, especially in C-H bond functionalization (Ackermann, 2005).
Ligand Synthesis and Catalysis
It has also been employed in the synthesis of chiral pyridine-phosphine ligands, which have been used in enantioselective palladium-catalyzed allylic substitutions. This highlights its role in creating compounds essential for asymmetric synthesis (Brunel et al., 1997).
Pharmacological Applications
Although not directly related to this compound, related phosphine oxides have been studied for their pharmacological properties, such as antiinflammatory activities. This indicates the broader potential of phosphine oxides in medical research (Mironov et al., 2014).
Wirkmechanismus
Target of Action
Dimethyl(pyridin-3-yl)phosphine oxide is a tertiary phosphine compound . Tertiary phosphines are known to play a significant role in transition metal catalysis and organocatalysis . They are often used as ligands in these reactions, suggesting that their primary targets are likely to be the metal centers of various catalysts .
Mode of Action
Tertiary phosphines are known to act as ligands, forming complexes with metal centers in catalytic reactions . They can donate electron density to the metal center, facilitating various transformations .
Biochemical Pathways
These could potentially include reactions in the synthesis of various pharmaceuticals, as pyridinium salts (which are structurally similar to this compound) are known to be involved in a wide range of biological activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a ligand in catalytic reactions, it could potentially facilitate a wide range of chemical transformations .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific metal center it is interacting with .
Eigenschaften
IUPAC Name |
3-dimethylphosphorylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NOP/c1-10(2,9)7-4-3-5-8-6-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLPKQGTJZEENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/no-structure.png)
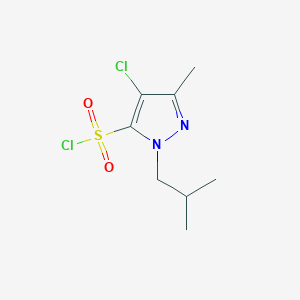

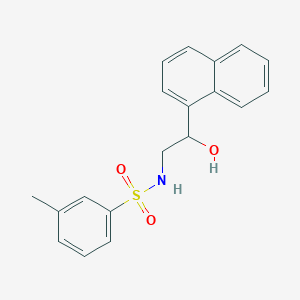
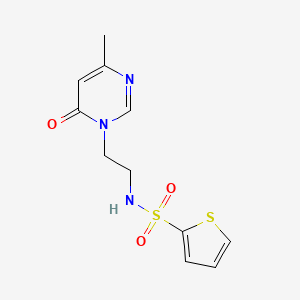

![3-[1-[(3-Ethynyl-5-fluorosulfonyloxybenzoyl)amino]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B2741568.png)
![2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741570.png)

![4-methoxy-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2741574.png)
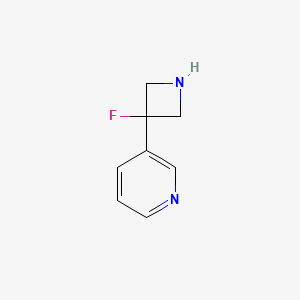
![Ethyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2741577.png)
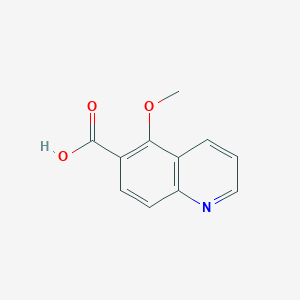
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2741579.png)